
Spectroscopic Profile of Tris(2-
benzimidazolylmethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tris(2-benzimidazolylmethyl)amine

Cat. No.: B1330919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2-
benzimidazolylmethyl)amine (TMB), a versatile tripodal ligand with significant applications in

coordination chemistry and materials science. This document collates and presents nuclear

magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data,

supported by detailed experimental protocols to ensure reproducibility and aid in further

research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for Tris(2-
benzimidazolylmethyl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Tris(2-benzimidazolylmethyl)amine

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

7.53 m 6H C₆H₄ (aromatic) CD₃OD

7.21 m 6H C₆H₄ (aromatic) CD₃OD

4.07 s 6H -CH₂- CD₃OD
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Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data of Tris(2-benzimidazolylmethyl)amine

Chemical Shift (δ) ppm Assignment Solvent

152.88 C=N (imidazole) DMSO-d₆

143.82 Aromatic C DMSO-d₆

138.12 Aromatic C DMSO-d₆

124.20 Aromatic CH DMSO-d₆

116.00 Aromatic CH DMSO-d₆

39.00 -CH₂- DMSO-d₆

Note: Data is for a similar bifunctional molecule, bis(benzimidazol-2-yl)methane, and provides

an estimation of expected shifts.[2]

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data of Tris(2-benzimidazolylmethyl)amine

Wavenumber (cm⁻¹) Assignment

3391 N-H stretch

3177 Aromatic C-H stretch

1624 C=N stretch (imidazole)

1535 Aromatic C=C stretch

1437 C-H bend

1273 C-N stretch

1119 C-H in-plane bend

737 C-H out-of-plane bend
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Reference:[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Spectroscopic Data of Tris(2-benzimidazolylmethyl)amine

λmax (nm) Solvent

280 DMF

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below.

Synthesis of Tris(2-benzimidazolylmethyl)amine
A common synthetic route involves the condensation reaction between nitrilotriacetic acid and

o-phenylenediamine.

Procedure:

Grind 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine in a mortar to create a

homogeneous solid mixture.

Transfer the mixture to a 250 mL single-neck round-bottom flask.

Heat the flask in an oil bath at 190–200 °C for 1 hour.

After cooling, crush the resulting solid and reflux it in methanol for 6 hours to extract the

product.

Filter the hot solution to remove unreacted nitrilotriacetic acid.

Evaporate the methanol from the filtrate to obtain a white-pink powder.

Wash the powder with hot water four times to remove any unreacted o-phenylenediamine

and dry the final product.[1]
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NMR Spectroscopy
¹H and ¹³C NMR Analysis:

Sample Preparation: Dissolve a small amount of Tris(2-benzimidazolylmethyl)amine in a

deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for

analysis.

¹H NMR Acquisition:

Tune and shim the instrument to the sample.

Acquire a standard one-dimensional proton spectrum.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio

due to the low natural abundance of ¹³C.

Reference the spectrum to the solvent peak.

FT-IR Spectroscopy
Potassium Bromide (KBr) Pellet Method:

Thoroughly dry spectroscopic grade KBr to remove any moisture.

Grind 1-2 mg of the Tris(2-benzimidazolylmethyl)amine sample with approximately 100-

200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.

Place the powder into a pellet-forming die.
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Apply pressure (typically several tons) using a hydraulic press to form a transparent or

translucent pellet.

Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum,

typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
Solution-Phase Analysis:

Prepare a stock solution of Tris(2-benzimidazolylmethyl)amine of a known concentration

in a UV-transparent solvent, such as dimethylformamide (DMF).

Use a UV-Vis spectrophotometer and a quartz cuvette.

Record a baseline spectrum with the pure solvent.

Record the absorption spectrum of the sample solution over the desired wavelength range

(e.g., 200-800 nm).

Identify the wavelength of maximum absorbance (λmax).

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of Tris(2-benzimidazolylmethyl)amine.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Profile of Tris(2-
benzimidazolylmethyl)amine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1330919#spectroscopic-data-nmr-ir-uv-
vis-of-tris-2-benzimidazolylmethyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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